Heptachlorobornane

toxicology structure-activity relationship POP congener screening

Heptachlorobornane, specifically 2,2,5‑endo,6‑exo,8,9,10‑heptachlorobornane (CAS 51775‑36‑1), is an organochlorine bornane that constitutes the single most significant acute toxicant in the complex insecticide mixture toxaphene. Commonly referred to as Parlar 32 or Toxicant B, this C10H11Cl7 congener possesses a geminal‑dichloro bridge that dictates its distinctive biochemical reactivity.

Molecular Formula C10H11Cl7
Molecular Weight 379.4 g/mol
Cat. No. B13840218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptachlorobornane
Molecular FormulaC10H11Cl7
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCC1(C2(CC(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)(Cl)Cl)C)C
InChIInChI=1S/C10H11Cl7/c1-5(2)6(3)4-7(11,12)8(5,13)10(16,17)9(6,14)15/h4H2,1-3H3
InChIKeyRYBNDUVSVGHRAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptachlorobornane (Parlar 32) – Sourcing the Principal Toxic Congener of Technical Toxaphene for Environmental and Toxicological Research


Heptachlorobornane, specifically 2,2,5‑endo,6‑exo,8,9,10‑heptachlorobornane (CAS 51775‑36‑1), is an organochlorine bornane that constitutes the single most significant acute toxicant in the complex insecticide mixture toxaphene [1]. Commonly referred to as Parlar 32 or Toxicant B, this C10H11Cl7 congener possesses a geminal‑dichloro bridge that dictates its distinctive biochemical reactivity. It is recognized as a persistent organic pollutant (POP) under the Stockholm Convention, making its high‑purity analytical‑grade form essential for regulatory monitoring, forensic source‑tracking, and mechanistic toxicology studies [2].

Heptachlorobornane Procurement: Why Technical Mixtures or Non‑Specific Toxaphene Standards Cannot Substitute for the Isolated Congener


Technical toxaphene is a poorly defined mixture of several hundred polychlorinated bornanes and camphenes whose congener profile varies with manufacturer, lot, and environmental weathering [1]. Consequently, using bulk technical toxaphene or a random octachlorobornane as a calibrant or toxicological probe introduces uncontrolled compositional variability that masks structure‑specific activity, degrades inter‑laboratory reproducibility, and fails statutory identification requirements for trace‑level POP analysis [2]. Only a structurally verified, high‑purity heptachlorobornane standard like Parlar 32 provides the molecular precision required to anchor congener‑specific quantification, isolate its unique reductive dechlorination chemistry, and directly link an observed toxic response to a defined molecular entity.

Heptachlorobornane Quantitative Evidence Guide: Comparator Data for Research and Industrial Sourcing Decisions


Heptachlorobornane Contributes Disproportionately to the Acute Toxicity of Technical Toxaphene

2,2,5‑endo,6‑exo,8,9,10‑Heptachlorobornane (Parlar 32) and its four monochloro‑derivatives collectively account for a major fraction of the acute lethality of technical toxaphene. In a systematic structure‑toxicity study, the octachlorobornanes formed by introducing chlorine at positions 3‑exo, 5‑exo, or 10 of the parent heptachlorobornane exhibited reduced toxicity relative to the parent congener itself, following the rank order: 9‑chloro‑ > 8‑chloro‑ > parent heptachlorobornane (B) > 3‑exo‑, 5‑exo‑, or 10‑chloro‑octachlorobornane [1][2].

toxicology structure-activity relationship POP congener screening

Anaerobic Dechlorination Rate Differentiates Heptachlorobornane from Higher‑ and Lower‑Chlorinated Toxaphene Congeners

In anaerobic sewage sludge, the degradation rate of polychlorobornanes strongly depends on chlorine number and substitution pattern. The observed degradation order is decachloro > nonachloro > octachloro > heptachloro ≈ hexachloro, with half‑lives ranging from <1 day for higher chlorinated congeners to several days for heptachloro and hexachloro bornanes [1]. The toxic congeners Toxicant A (octachlorobornane) and Toxicant B (2,2,5‑endo,6‑exo,8,9,10‑heptachlorobornane) are among the most rapidly degrading, but the rate for the heptachloro compound is measurably slower than that of the octachloro congeners bearing gem‑chloro substituents.

environmental fate biodegradation half-life reductive dechlorination

Heptachlorobornane (Parlar 32) Serves as a Chromatographic Anchor for Congener‑Specific LC‑GC Fractionation of Toxaphene Residues

A validated silica‑based PCB/toxaphene group separation method uses B8‑1413 (Parlar 26) and B7‑515 (Parlar 32) as retention‑time boundary markers that define the quantitative elution window for the entire compounds of technical toxaphene (CTT) fraction [1]. Parlar 32 elutes last among ten critical CTT standards, and its elution volume is used to set the collection endpoint, ensuring that all relevant hexa‑ through octachlorobornanes are quantitatively recovered with n‑hexane/toluene (65:35, v/v) while PCBs are completely separated.

analytical method validation chromatographic separation POP residue quantification

Non‑Racemic Enantiomeric Ratio Distinguishes Heptachlorobornane from Synthetically Racemized Toxaphene Standards in Source‑Tracking Applications

Chiral GC/MS analysis of a heptachlorobornane congener (B7‑1453) isolated from the technical toxaphene product Melipax revealed an enantiomeric ratio (ER) of 1.26 ± 0.03, significantly different from racemic (ER = 1.0) [1]. In contrast, several synthesized CTT standards exhibited racemic composition. A cod liver extract from the Baltic Sea displayed an ER of 1.0 for the same congener, suggesting either non‑racemic contamination source with enantioselective biotic degradation or a racemic source. This enantiomeric fingerprint provides a powerful orthogonal discriminator between freshly formulated technical toxaphene and environmentally weathered residues.

enantioselective analysis forensic source-tracking chiral POP signature

Facile Reductive Dechlorination at the Geminal‑Dichloro Group Differentiates Heptachlorobornane from Octachlorobornane Counterparts in Metabolic Activation Studies

2,2,5‑endo,6‑exo,8,9,10‑Heptachlorobornane undergoes facile reductive dechlorination specifically at the geminal‑dichloro bridge (position 2) in model environmental systems, photolysis, and several organisms, while its octachlorobornane derivatives lacking this gem‑dichloro motif resist reductive attack [1]. This unique reactivity yields identifiable hexachlorobornane and hexachlorobornene metabolites that serve as biochemical markers of toxaphene exposure. In vitro rat‑liver microsomal assays demonstrated that the heptachlorobornane requires NADPH‑dependent cytochrome P450 for reductive metabolism, whereas the octachlorobornane Toxicant A undergoes a different dechlorination route that generates distinct metabolite profiles [2].

xenobiotic metabolism reductive dechlorination pathway cytochrome P450 probe

Heptachlorobornane Procurement Scenarios: Where Pure Parlar 32 Outperforms Technical Mixtures and Alternative Congeners


Congener‑Specific Quantification in Marine Biota and Sediment Monitoring Programmes

Regulatory laboratories performing HRGC/ECNI‑HRMS analysis of toxaphene residues in fish, seal blubber, or estuarine sediments require a certified Parlar 32 reference standard as the terminal elution marker in silica‑based group separation [1]. The standard’s defined retention time and response factor enable precise integration of the complete CTT window, fulfilling ISO/IEC 17025 traceability requirements for Stockholm Convention compliance monitoring.

Structure‑Toxicity Profiling and Derivation of Toxic Equivalency Factors (TEFs) for Toxaphene Congeners

Academic groups and contract research organizations developing relative potency factors for POP risk assessment use the parent heptachlorobornane (Parlar 32) as the reference anchor against which the toxicity of octa‑ and nonachlorobornane derivatives is normalized [1][2]. Because the parent congener defines the acute‑toxicity baseline from which all chlorine‑addition derivatives diverge, its inclusion in test‑batteries eliminates the congener‑confounding that would arise from using a single octachlorobornane representative.

Metabolic Dechlorination Biomarker Generation and Biotransformation Rate Studies

Investigators requiring a defined substrate to generate reductive‑dechlorination metabolite fingerprints use pure heptachlorobornane (Parlar 32) in in‑vitro liver‑microsome or in‑vivo rodent assays [3][4]. The characteristic conversion to a hexachlorobornane via gem‑dichloro‑bridge reduction provides an unambiguous metabolic signature that octachlorobornane counterparts cannot produce, enabling direct quantification of cytochrome P450‑mediated reductive biotransformation rates.

Chiral Source‑Tracking of Atmospheric Long‑Range Transport and Historical Deposition

Environmental forensic institutes that employ enantioselective GC/MS for distinguishing toxaphene sources rely on non‑racemic heptachlorobornane standards to establish baseline enantiomeric ratios (ER 1.26 ± 0.03 for Melipax‑derived B7‑1453) [5]. A racemic standard or a non‑chiral octachlorobornane cannot serve as the ground‑truth reference needed to detect enantioselective degradation in lacustrine cores or arctic air samples, thus limiting the ability to assign temporal source‑regions of POP contamination.

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